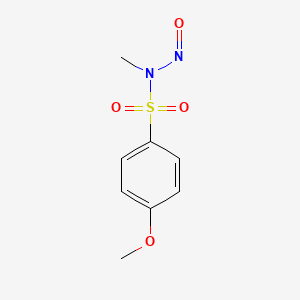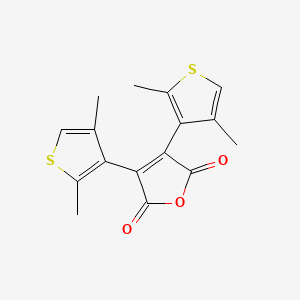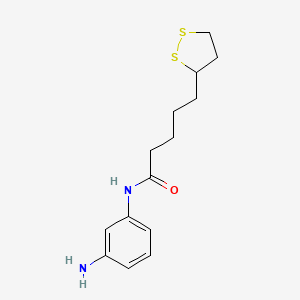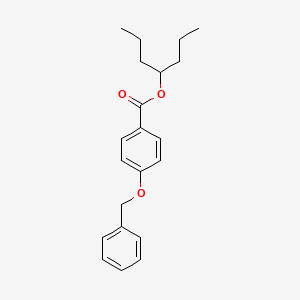
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound known for its applications in the cosmetic and pharmaceutical industries. This compound is a derivative of L-lysine, modified with a long-chain fatty acid (palmitoyl group) and additional amino acids, which enhances its stability and bioavailability. It is primarily used for its anti-aging and skin-rejuvenating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, liquid-phase synthesis can be employed. This method involves the synthesis of peptide fragments, which are then coupled together. The process is more suitable for industrial applications due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The peptide can undergo substitution reactions, where functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and specific functional properties .
Wissenschaftliche Forschungsanwendungen
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in wound healing, anti-inflammatory, and anti-aging treatments.
Industry: Utilized in the formulation of high-end cosmetic products for skin rejuvenation.
Wirkmechanismus
The compound exerts its effects primarily through interaction with skin cells. It promotes collagen synthesis by activating fibroblasts, leading to improved skin elasticity and reduced wrinkles. The palmitoyl group enhances its penetration into the skin, allowing for more effective delivery of the active peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Tripeptide-1: Another peptide with similar anti-aging properties.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing properties to reduce wrinkles.
Uniqueness
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- stands out due to its unique combination of amino acids and the palmitoyl group, which enhances its stability and bioavailability. This makes it particularly effective in cosmetic applications for skin rejuvenation .
Eigenschaften
CAS-Nummer |
562834-16-6 |
|---|---|
Molekularformel |
C36H69N5O6 |
Molekulargewicht |
668.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-(hexadecanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N5O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-31(42)40-30(25-27(3)4)34(44)41-33(28(5)7-2)35(45)38-26-32(43)39-29(36(46)47)22-20-21-24-37/h27-30,33H,6-26,37H2,1-5H3,(H,38,45)(H,39,43)(H,40,42)(H,41,44)(H,46,47)/t28-,29-,30-,33-/m0/s1 |
InChI-Schlüssel |
GAOYIEJHBMYMFB-ZGDGUDBWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)



![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)


![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)



